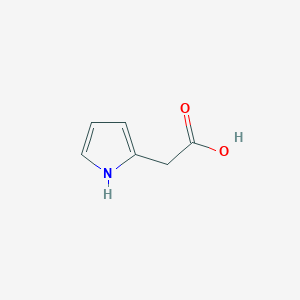
2-(1H-pyrrol-2-yl)acetic Acid
Descripción general
Descripción
“2-(1H-pyrrol-2-yl)acetic Acid” is a chemical compound with the CAS Number: 79673-53-3 . It has a molecular weight of 125.13 and its IUPAC name is 1H-pyrrol-2-ylacetic acid . The compound is stored at a temperature of -10 degrees and is available in powder form .
Synthesis Analysis
The synthesis of pyrrole derivatives has been extensively studied. For instance, a series of biologically active pyrrole derivatives were synthesized via adaptable, smoothly accessible 2-(2-oxo-2-arylylethyl)malononitriles . Another method involves the one-pot reaction of lithiated propargylamines with isothiocyanates followed by sequential treatment with t-BuOK–DMSO and alkyl 2-bromoacetates .
Molecular Structure Analysis
The InChI code for “2-(1H-pyrrol-2-yl)acetic Acid” is 1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9) . The InChI key is GVUHUYQEAGMUNJ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrrole derivatives are known to exhibit a broad range of agrochemical activity . They have been used in many sectors, including natural product chemistry, pharmaceutical chemistry, and agrochemical chemistry .
Physical And Chemical Properties Analysis
“2-(1H-pyrrol-2-yl)acetic Acid” has a melting point of 83-84 degrees . It is a powder in physical form and is stored at a temperature of -10 degrees .
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Pyrrole is a biologically active scaffold which possesses a diverse nature of activities .
- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Organic Synthesis
- Pyrrole is a versatile chemical compound used in various scientific research.
- Its unique properties make it ideal for applications in organic synthesis, medicinal chemistry, and catalysis, enabling the development of innovative solutions.
-
Pharmaceuticals
- Pyrrole is a key component in many pharmaceutical drugs .
- It is used in the synthesis of various therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
- Pyrrole derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
-
Chemical Synthesis
-
Antitubercular Drugs
- During the search for novel antitubercular drugs, a new series of diarylpyrroles were designed and synthesized .
- The Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .
- An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile .
-
Transition Metal Complexes
Safety And Hazards
Direcciones Futuras
The study of pyrrole derivatives paves the way towards discovering new materials for potential use as insecticidal active agents . The diversity of these analogs in the therapeutic response profile has led many researchers to explore this skeleton to its maximum potential against several diseases or disorders .
Propiedades
IUPAC Name |
2-(1H-pyrrol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUHUYQEAGMUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400972 | |
| Record name | 2-(1H-pyrrol-2-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-2-yl)acetic Acid | |
CAS RN |
79673-53-3 | |
| Record name | 2-(1H-pyrrol-2-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrrol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)

![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)


![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)






